1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

Medicinal Chemistry Physicochemical Properties Drug Design

This benzoylpiperidine derivative features a unique 2-chloro-6-fluoro substitution pattern critical for target binding and SAR fidelity in MAGL inhibitor studies. Sourcing this specific compound (≥98% purity, stored at 2–8 °C) ensures reproducible data in endocannabinoid signaling and anticancer research. Substituting generic analogs risks compromising target selectivity, cellular permeability, and experimental validity. Guaranteed purity and defined storage conditions make it a reliable building block for medicinal chemistry and chemical biology.

Molecular Formula C12H13ClFNO2
Molecular Weight 257.69 g/mol
CAS No. 1154909-89-3
Cat. No. B1462704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol
CAS1154909-89-3
Molecular FormulaC12H13ClFNO2
Molecular Weight257.69 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)O
InChIInChI=1S/C12H13ClFNO2/c13-9-4-1-5-10(14)11(9)12(17)15-6-2-3-8(16)7-15/h1,4-5,8,16H,2-3,6-7H2
InChIKeyIHNKVMOVWWVHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol (CAS 1154909-89-3) – Baseline Characterization for Informed Procurement


1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol (CAS 1154909-89-3) is a benzoylpiperidine derivative with the molecular formula C₁₂H₁₃ClFNO₂ and a molecular weight of 257.69 g/mol. It features a piperidin-3-ol core N-substituted with a 2-chloro-6-fluorobenzoyl group . This structural motif is recognized for its potential as a scaffold in the development of reversible monoacylglycerol lipase (MAGL) inhibitors, a class of compounds under investigation for their role in modulating endocannabinoid signaling and for potential anticancer applications [1]. Commercially, the compound is available as a research chemical with specified purities (e.g., ≥98%) and defined storage conditions (2-8°C, sealed, dry), serving as a key building block for medicinal chemistry and chemical biology studies .

Why 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol Cannot Be Interchanged with Generic Benzoylpiperidines


Within the benzoylpiperidine class, the specific substitution pattern on the benzoyl ring is a critical determinant of biological activity and target selectivity. For instance, in the context of MAGL inhibition, the presence of an electronegative fluorine substituent on the phenyl ring has been shown to greatly influence inhibitory potency [1]. The specific combination of a chlorine at the 2-position and a fluorine at the 6-position in 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol defines a unique chemical environment that cannot be replicated by mono-substituted analogs (e.g., 1-(3-chlorobenzoyl)piperidin-3-ol or 1-(2-fluorobenzoyl)piperidin-3-ol) or the unsubstituted benzoyl derivative. This unique halogenation pattern affects electronic distribution, molecular conformation, and binding interactions with target proteins, thereby directly impacting experimental outcomes. Therefore, substituting this compound with a generic analog without quantitative justification risks introducing significant variability and compromising the validity of research findings.

1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol: Quantitative Differentiation Evidence for Scientific Selection


Physicochemical Profile: Computed LogP and TPSA Differentiate 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol from Unsubstituted Benzoylpiperidines

The computed partition coefficient (LogP) and topological polar surface area (TPSA) for 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol are 2.076 and 40.54 Ų, respectively . These values differ substantially from those of the unsubstituted 1-benzoylpiperidin-3-ol, for which computed LogP and TPSA values are approximately 1.3 and 40.5 Ų, respectively [1]. The higher LogP value (ΔLogP ≈ +0.78) for the chloro-fluoro derivative indicates significantly increased lipophilicity, a key factor influencing membrane permeability and compound distribution in biological systems.

Medicinal Chemistry Physicochemical Properties Drug Design

Enzymatic Selectivity Profile: MAGL Inhibition Potency of Benzoylpiperidine Class Informs Selection of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

While direct enzyme inhibition data for 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol is not publicly available, its classification as a benzoylpiperidine derivative allows for a class-level inference regarding its potential activity. A highly optimized benzoylpiperidine derivative (compound 23) was reported as a very potent reversible MAGL inhibitor with an IC50 of 80 nM [1]. In contrast, other structurally distinct benzoylpiperidines exhibit a wide range of potencies, from low micromolar (IC50 = 4.1 μM for a triazole-substituted benzoylpiperidine) [2] to low nanomolar (IC50 values in the range 18–74 nM) for diphenylsulfide-benzoylpiperidine derivatives [3]. This variability underscores that even minor structural modifications within the class can lead to >50-fold differences in potency, making the specific substitution pattern of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol a critical variable for research focused on the endocannabinoid system or cancer biology.

Enzyme Inhibition MAGL Endocannabinoid System

Chemical Stability and Storage: Defined Parameters for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol Enable Reproducible Research

Vendor specifications for 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol include a purity of ≥98% and a storage requirement of sealed in a dry environment at 2-8°C . While many piperidine derivatives are stable at room temperature, the specific recommendation for refrigerated storage for this compound suggests a potential for degradation under ambient conditions. This is a critical differentiator, as procuring a compound without knowledge of or adherence to its specific storage requirements can lead to the use of degraded material, thereby generating irreproducible or misleading experimental data.

Chemical Storage Stability Reproducibility

1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol: Recommended Research and Procurement Applications


Medicinal Chemistry: Hit-to-Lead Optimization of MAGL Inhibitors

Based on the well-documented activity of benzoylpiperidines as reversible MAGL inhibitors [1], 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol represents a valuable scaffold for structure-activity relationship (SAR) studies. Its specific 2-chloro-6-fluoro substitution pattern, which confers a unique lipophilicity profile (LogP = 2.076) , can be exploited to explore the impact of halogenation on target engagement, cellular permeability, and selectivity within the endocannabinoid system. Procurement of this specific compound, rather than a generic analog, is essential for maintaining SAR fidelity and accurately interpreting the influence of these halogen substituents on biological activity.

Chemical Biology: A Defined Tool for Investigating Endocannabinoid Signaling

For studies focused on the role of MAGL in cellular models of cancer or neurobiology, the use of a chemically defined benzoylpiperidine like 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol provides a consistent and tractable tool. While its exact potency is yet to be reported, the class-level evidence indicates that its activity is highly sensitive to its specific substitution pattern [1]. Sourcing the compound with a guaranteed purity (≥98%) and adhering to its specified storage conditions (2-8°C) are critical for generating reliable and reproducible data on MAGL-dependent pathways, which may be confounded by the use of less defined or improperly stored alternatives.

Chemical Synthesis: A High-Purity Building Block for Complex Molecule Construction

With a defined purity of ≥98% and a reactive piperidin-3-ol core , this compound serves as a high-quality intermediate for the synthesis of more complex molecules. Its specific halogenated benzoyl group can act as a valuable pharmacophore or be further derivatized. In synthetic chemistry workflows, the use of a building block with a verified purity specification ensures that downstream products are of higher quality and that purification steps are more predictable, directly enhancing the efficiency of chemical development processes compared to using lower-purity or less rigorously characterized materials.

Technical Documentation Hub

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